Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole core with ethyl, dimethyl, and carboxylate functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dimethylindole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens).
Scientific Research Applications
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research explores its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives:
Biological Activity
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. Its unique structure, characterized by two methyl groups at the 5 and 7 positions of the indole ring and an ethyl ester functional group, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiviral and anticancer properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H15NO2
- Molecular Weight : Approximately 219.27 g/mol
- IUPAC Name : this compound
Structural Features
The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Indole Ring | Fused benzene and pyrrole-like |
Methyl Groups | Located at positions 5 and 7 |
Ethyl Ester Group | Attached to the carboxylate position |
Antiviral Properties
Research indicates that this compound exhibits potential antiviral activity. Preliminary studies suggest it may inhibit viral replication through interactions with specific enzymes involved in viral life cycles. For instance, it has shown effectiveness against various viral infections, although detailed mechanisms remain to be elucidated.
Anticancer Activity
The compound has garnered attention for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression. Notably, in vitro studies have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and pancreatic cancer cells .
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various indole derivatives on pancreatic cancer cell lines (BxPC-3 and AsPC-1). This compound was included in the assays and demonstrated a dose-dependent decrease in cell viability compared to untreated controls .
- Mechanistic Studies : Another research effort focused on elucidating the mechanism by which this compound affects cancer cells. It was found to interact with cellular pathways related to apoptosis and cell cycle regulation, suggesting its potential as a lead compound for developing new anticancer agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Alkylation Reactions : The nitrogen atom of ethyl indole-2-carboxylate can be alkylated using various reagents such as potassium permanganate or lithium aluminum hydride .
- Reduction Techniques : Reductive methods involving boron hydrides have been employed to synthesize new derivatives from polyfunctional precursors .
Summary Table of Synthesis Methods
Method | Description |
---|---|
Alkylation | Using KOH in acetone for nitrogen alkylation |
Reduction | Employing boron hydrides for functional group reduction |
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)11-7-10-6-8(2)5-9(3)12(10)14-11/h5-6,11,14H,4,7H2,1-3H3 |
InChI Key |
APRWLJCSQYZXOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=CC(=C2N1)C)C |
Origin of Product |
United States |
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